1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene
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Overview
Description
1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene is an organic compound with the molecular formula C10H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopropylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 2-chlorotoluene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and aluminum chloride as the catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the halogens with groups such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
- Substitution reactions can yield compounds like 1-hydroxy-2-chloro-4-(cyclopropylmethyl)benzene.
- Oxidation can produce carboxylic acids or ketones, depending on the reaction conditions.
- Reduction typically results in the formation of alkanes or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are typically displaced by nucleophiles through a mechanism involving the formation of a transition state or intermediate. The cyclopropylmethyl group can influence the reactivity and stability of the compound, affecting the overall reaction pathway .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene: An isomer with different substitution positions, leading to variations in chemical behavior and applications.
Uniqueness: 1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene is unique due to the presence of the cyclopropylmethyl group, which introduces steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of steric and electronic factors in chemical reactions .
Properties
IUPAC Name |
1-bromo-2-chloro-4-(cyclopropylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c11-9-4-3-8(6-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYRYNIQVREWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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